2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
The compound 2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile features a pyrano[3,2-c]pyridine core substituted with:
- A 2,4,5-trimethoxyphenyl group at position 4 (electron-rich aromatic moiety).
- A furan-2-ylmethyl group at position 6 (oxygen-containing heterocycle).
- A cyano group at position 3 (electron-withdrawing nitrile).
- Additional substituents: 7-methyl and 5-oxo groups.
Properties
IUPAC Name |
2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6/c1-13-8-20-22(24(28)27(13)12-14-6-5-7-32-14)21(16(11-25)23(26)33-20)15-9-18(30-3)19(31-4)10-17(15)29-2/h5-10,21H,12,26H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSVZCNKBRWAFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3OC)OC)OC)C(=O)N1CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a heterocyclic derivative that has attracted considerable attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O6 |
| Molecular Weight | 449.5 g/mol |
| IUPAC Name | 2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
| InChI Key | QYOYLIUAPZIOKH-UHFFFAOYSA-N |
Anticancer Activity
Research has indicated that compounds similar to 2-amino derivatives exhibit significant anticancer properties. For instance, studies have shown that certain pyrano[3,2-c]pyridine derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation .
Antimicrobial Properties
The compound also demonstrates notable antimicrobial activity. Its interaction with bacterial cell membranes and inhibition of essential metabolic pathways have been documented in various studies. This suggests its potential as a lead compound for developing new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It is believed to inhibit specific enzymes involved in cancer progression and microbial growth.
- Signal Transduction Modulation : The compound may influence signal transduction pathways that regulate cell cycle and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cancer cells, leading to cell death.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of similar pyrano derivatives on HepG2 liver cancer cells. The results indicated an IC50 value of 0.25 μM for one derivative, demonstrating potent activity against tumor cells through apoptosis induction and cell cycle arrest mechanisms .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives were tested against various bacterial strains. The results showed significant inhibition zones in bacterial cultures treated with the compound, indicating its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To better understand the biological activity of 2-amino derivatives, a comparison with other related compounds is useful:
| Compound Name | Activity Type | IC50 (μM) |
|---|---|---|
| 2-amino-3-cyano-4H-chromenes | Anticancer | 0.50 |
| Polysubstituted 2-amino-4H-pyran-3-carbonitriles | Antimicrobial | 20 |
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares the target compound with structurally related analogs from the literature:
Electronic and Steric Effects
Physicochemical Properties
- Lipophilicity : The trimethoxyphenyl group in the target increases logP compared to analogs with fewer methoxy or polar groups (e.g., ’s 4-hydroxyphenyl).
- Solubility: The cyano group and furan may reduce aqueous solubility relative to morpholine-containing analogs ().
- Melting Points: Limited data exists, but analogs like 6h () show high melting points (232–236°C), suggesting crystalline stability, a trait likely shared by the target due to its rigid structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
